3-[(3,3,3-Trifluoropropoxy)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3,3-Trifluoropropoxy)methyl]aniline is a chemical compound with the molecular formula C10H13ClF3NO and a molecular weight of 255.67 g/mol It is characterized by the presence of a trifluoropropoxy group attached to a methyl aniline structure
Vorbereitungsmethoden
The synthesis of 3-[(3,3,3-Trifluoropropoxy)methyl]aniline involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyl bromide with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-[(3,3,3-Trifluoropropoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3,3,3-Trifluoropropoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 3-[(3,3,3-Trifluoropropoxy)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates the compound’s access to intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[(3,3,3-Trifluoropropoxy)methyl]aniline can be compared with other similar compounds, such as:
3,3,3-Trifluoropropylamine: This compound lacks the aniline moiety and has different chemical properties and applications.
3,3,3-Trifluoropropylmethanol: This compound has a hydroxyl group instead of an aniline group, leading to different reactivity and uses.
3,3,3-Trifluoropropylbenzene: This compound has a benzene ring instead of an aniline group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of the trifluoropropoxy group and the aniline moiety, which imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H12F3NO |
---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
3-(3,3,3-trifluoropropoxymethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)4-5-15-7-8-2-1-3-9(14)6-8/h1-3,6H,4-5,7,14H2 |
InChI-Schlüssel |
SNEHYOKLTWIBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)COCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.